molecular formula C17H20N2O4 B7635503 N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide

Katalognummer B7635503
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: MVPDCMZGFCRDGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DMXAA or ASA404 and is primarily used as an antitumor agent.

Wissenschaftliche Forschungsanwendungen

DMXAA has shown promising results in various scientific research applications, primarily in the field of cancer research. It has been shown to induce tumor necrosis and inhibit angiogenesis, making it a potential candidate for cancer treatment. DMXAA has also been studied for its antiviral, anti-inflammatory, and immunomodulatory properties.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce cytokine production, leading to tumor necrosis and inhibition of angiogenesis. DMXAA has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a wide range of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMXAA has been shown to increase vascular permeability, leading to increased drug delivery to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its instability in solution and short half-life in vivo can make it challenging to work with. Additionally, DMXAA has been shown to induce hypotension and fever in animal models, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for DMXAA research. One potential area of study is the optimization of its synthesis method to obtain higher yields and purity. Additionally, DMXAA could be further studied for its potential applications in combination therapy with other cancer treatments. Finally, the development of DMXAA analogs with improved stability and efficacy could lead to the development of new cancer treatments.

Synthesemethoden

The synthesis of DMXAA involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4,5-dimethyl-2-aminooxazole in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with prop-2-enoyl chloride to obtain DMXAA. This synthesis method has been extensively studied and optimized to obtain high yields of DMXAA.

Eigenschaften

IUPAC Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-8-22-14-7-6-13(9-15(14)21-4)17(20)18-10-16-19-11(2)12(3)23-16/h5-7,9H,1,8,10H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDCMZGFCRDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(=O)C2=CC(=C(C=C2)OCC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.